pKa Shift vs. 4-Methyl-3-pyridinol
The introduction of a fluorine atom at the 5-position significantly lowers the pKa of the pyridinol group, a direct effect of fluorine's strong electron-withdrawing nature. This shift alters the compound's ionization state at physiological pH, which can influence solubility, membrane permeability, and target binding .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 8.72 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Methyl-3-pyridinol (CAS 1121-19-3): 9.48 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -0.76 units |
| Conditions | Predicted values from standard cheminformatics models [REFS-1, REFS-2]. |
Why This Matters
A lower pKa means a greater proportion of the compound exists in its deprotonated, more nucleophilic form at physiological pH, which can enhance its reactivity as a synthetic intermediate and modify its interaction with biological targets, providing a clear advantage over the non-fluorinated analog in drug discovery campaigns.
